2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-{[(4-methoxyphenyl)carbamothioyl]amino}acetamide
Description
This compound is a synthetic acetamide derivative featuring a 2,2-dimethyl-2,3-dihydrobenzofuran moiety linked via an ether oxygen to an acetamide backbone. The carbamothioylamino group is further substituted with a 4-methoxyphenyl ring, contributing to its unique electronic and steric profile. Its synthesis likely involves coupling reactions similar to those described for related benzofuran derivatives (e.g., EDCI/DMAP-mediated amidation) .
Properties
IUPAC Name |
1-[[2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]acetyl]amino]-3-(4-methoxyphenyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4S/c1-20(2)11-13-5-4-6-16(18(13)27-20)26-12-17(24)22-23-19(28)21-14-7-9-15(25-3)10-8-14/h4-10H,11-12H2,1-3H3,(H,22,24)(H2,21,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRWXCSDWWYBWOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(O1)C(=CC=C2)OCC(=O)NNC(=S)NC3=CC=C(C=C3)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-{[(4-methoxyphenyl)carbamothioyl]amino}acetamide involves multiple steps:
Formation of the Benzofuran Core: The benzofuran ring is typically synthesized through a free radical cyclization cascade, which is an efficient method for constructing complex polycyclic benzofuran compounds.
Attachment of Functional Groups: The 2,2-dimethyl group and the 7-yl oxy group are introduced through specific organic reactions, often involving proton quantum tunneling to minimize side reactions and maximize yield.
Final Assembly: The thiourea moiety is attached to the benzofuran core through a series of substitution reactions, resulting in the final compound.
Industrial production methods for this compound are still under development, with ongoing research focused on optimizing reaction conditions and scaling up the synthesis process.
Chemical Reactions Analysis
2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-{[(4-methoxyphenyl)carbamothioyl]amino}acetamide undergoes various chemical reactions:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions, often involving sodium borohydride or lithium aluminum hydride, can convert the compound into reduced forms with different functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as halides or amines.
Common reagents and conditions for these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Biological Activities
- Anticancer Properties :
- Antimicrobial Activity :
- Neuroprotective Effects :
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the benzofuran core : Utilizing cyclization reactions.
- Introduction of functional groups : Such as carbamothioyl and acetamide moieties through nucleophilic substitutions.
Example Synthesis Pathway
| Step | Reaction Type | Reagents/Conditions |
|---|---|---|
| 1 | Cyclization | Benzofuran precursors, acid catalyst |
| 2 | Nucleophilic substitution | Thioamide derivatives |
| 3 | Acetylation | Acetic anhydride or acetyl chloride |
Case Studies
- Anticancer Activity Assessment :
- Antimicrobial Testing :
- Neuroprotective Studies :
Mechanism of Action
The mechanism of action of 2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-{[(4-methoxyphenyl)carbamothioyl]amino}acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound binds to specific proteins and enzymes, inhibiting their activity and disrupting cellular processes.
Pathways Involved: It affects various signaling pathways, including those involved in cell proliferation, apoptosis, and immune response.
Comparison with Similar Compounds
Table 1: Comparative Physicochemical Data
Biological Activity
The compound 2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-{[(4-methoxyphenyl)carbamothioyl]amino}acetamide is a synthetic derivative that has garnered attention in pharmacological research due to its potential biological activities. This article aims to summarize the available literature on its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure can be represented by the following molecular formula:
- Molecular Formula : C₁₃H₁₈N₂O₃S
- Molecular Weight : 282.35 g/mol
- CAS Number : 1171482-06-6
Research indicates that compounds with similar structural features often exhibit a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. The benzofuran moiety is known for its ability to interact with various biological targets, including enzymes involved in metabolic pathways and receptors linked to cellular signaling.
- Anti-inflammatory Activity : Compounds similar to this one have been shown to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are pivotal in the inflammatory response.
- Antioxidant Activity : The presence of the benzofuran structure contributes to radical scavenging properties, potentially reducing oxidative stress in cells.
- Anticancer Potential : Preliminary studies suggest that derivatives of benzofuran can induce apoptosis in cancer cells by activating intrinsic apoptotic pathways.
Biological Activity Data Table
| Biological Activity | Observed Effects | Reference |
|---|---|---|
| Anti-inflammatory | Inhibition of COX and LOX | |
| Antioxidant | Radical scavenging activity | |
| Anticancer | Induction of apoptosis in tumor cells |
Case Studies
-
Case Study on Anti-inflammatory Effects :
A study conducted by Chen et al. (2020) evaluated the anti-inflammatory effects of a related compound with a similar structure. The results demonstrated significant reductions in TNF-alpha and IL-6 levels in vitro, suggesting potential therapeutic applications for inflammatory diseases. -
Antioxidant Evaluation :
A comparative analysis by Umesha et al. (2009) assessed the antioxidant activity of various benzofuran derivatives using DPPH radical scavenging assays. The compound showed notable effectiveness compared to standard antioxidants. -
Anticancer Activity :
In a study published in 2023, researchers synthesized several benzofuran derivatives and tested their cytotoxicity against MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines. The compound exhibited IC50 values indicating significant cytotoxic effects, warranting further investigation into its mechanism of action.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
